Thujol

货号:

B1252900

CAS 编号:

21653-20-3

分子量:

154.25 g/mol

InChI 键:

DZVXRFMREAADPP-JXUBOQSCSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

Thujol has been reported in Tanacetum vulgare and Chrysanthemum indicum with data available.

属性

CAS 编号 |

21653-20-3 |

|---|---|

分子式 |

C10H18O |

分子量 |

154.25 g/mol |

IUPAC 名称 |

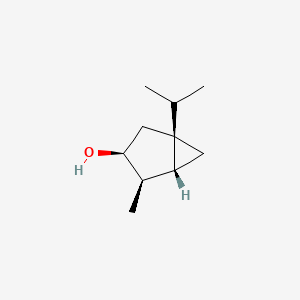

(1S,3S,4S,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol |

InChI |

InChI=1S/C10H18O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-9,11H,4-5H2,1-3H3/t7-,8+,9-,10-/m0/s1 |

InChI 键 |

DZVXRFMREAADPP-JXUBOQSCSA-N |

手性 SMILES |

C[C@@H]1[C@H]2C[C@]2(C[C@@H]1O)C(C)C |

规范 SMILES |

CC1C2CC2(CC1O)C(C)C |

密度 |

0.919-0.925 |

其他CAS编号 |

21653-20-3 35732-37-7 |

物理描述 |

Colourless crystals; Minty camphorous odour |

溶解度 |

Practically insoluble to insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |

同义词 |

3-thujol 3-thujol, (1R-(alpha,3alpha,4alpha5alpha))-isome |

产品来源 |

United States |

Foundational & Exploratory

What is the chemical structure of thujol and its isomers?

An In-depth Technical Guide to the Chemical Structure of Thujol and Its Isomers

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of this compound and its primary isomers, α-thujone and β-thujone. The information is intended for researchers, scientists, and professionals in the fields of chemistry, pharmacology, and drug development.

Introduction to this compound and Its Isomers

This compound is a natural monoterpenoid alcohol, while its corresponding ketone, thujone, is a well-known constituent of certain plants, notably those of the Artemisia, Salvia, and Thuja genera.[1] Thujone exists predominantly as two diastereomeric forms: (-)-α-thujone and (+)-β-thujone.[2] These compounds are of significant interest due to their presence in essential oils used in the food, beverage, and fragrance industries, as well as their pharmacological activities.[3] Thujone is recognized as a modulator of the γ-aminobutyric acid (GABA-A) receptor.[2][4]

Chemical Structures

The fundamental structure of these compounds is a bicyclo[3.1.0]hexane skeleton with methyl and isopropyl substituents. The key difference between this compound and thujone is the functional group at the C3 position—a hydroxyl group in this compound and a carbonyl group in thujone. The isomerism between α- and β-thujone arises from the stereochemistry of the methyl group at the C4 position relative to the isopropyl group at C1.

References

- 1. The content of α- and β- thujones in essential oils: the qNMR approach | Stevanović | Facta Universitatis, Series: Physics, Chemistry and Technology [casopisi.junis.ni.ac.rs]

- 2. Thujone - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. α-Thujone (the active component of absinthe): γ-Aminobutyric acid type A receptor modulation and metabolic detoxification - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence and Analysis of α- and β-Thujone in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thujone, a bicyclic monoterpene ketone, is a naturally occurring compound found in a variety of plants. It exists as two diastereomers: α-thujone and β-thujone. Historically known as the active component in the spirit absinthe, thujone has garnered significant scientific interest due to its neurotoxic properties and potential pharmacological applications. This technical guide provides an in-depth overview of the natural sources of α- and β-thujone in the plant kingdom, detailed methodologies for their extraction and quantification, and an exploration of their biosynthetic pathway and its regulation. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Natural Sources of α- and β-Thujone

Thujone is predominantly found in the essential oils of various plants, with significant concentrations reported in species belonging to the Asteraceae, Lamiaceae, and Cupressaceae families.[1][2] The distribution and relative abundance of α- and β-thujone can vary considerably depending on the plant species, geographical location, developmental stage, and the specific plant organ.[2][3]

Quantitative Data on Thujone Content

The following tables summarize the quantitative data on α- and β-thujone concentrations in various plant species, as determined by gas chromatography-mass spectrometry (GC-MS) analysis of their essential oils.

Table 1: α- and β-Thujone Content in Artemisia Species

| Species | Plant Part | α-Thujone (%) | β-Thujone (%) | Total Thujone (%) | Reference |

| Artemisia absinthium | Leaves | 0-8.9 | 5.3-10.4 | 5.3-19.3 | [4] |

| Artemisia absinthium | Flowers | 5.3-10.4 | - | - | [4] |

| Artemisia argyi | Leaves (High-thujone variety) | - | - | High | [4] |

| Artemisia argyi | Leaves (Low-thujone variety) | - | - | Low | [4] |

Table 2: α- and β-Thujone Content in Salvia officinalis (Sage)

| Plant Part/Region | α-Thujone (cis-thujone) (%) | β-Thujone (trans-thujone) (%) | Total Thujone (%) | Reference |

| Leaves (Bulgaria) | 26.68 | 5.35 | 32.03 | [5] |

| Aerial Parts (Lithuania) | 14.8-19.0 | 3.0-3.4 | 17.8-22.4 | [6] |

| Leaves (Spain) | 40.1-46.5 | 4.1-5.6 | 44.2-52.1 | [7] |

| Leaves (Uzbekistan) | 18.6 | - | - | [8] |

| Commercial Leaves (Various European) | 3.0-34.0 | 1.5-12.9 | 4.5-46.9 | [7] |

Table 3: α- and β-Thujone Content in Thuja and Juniperus Species (Cupressaceae)

| Species | Plant Part | α-Thujone (%) | β-Thujone (%) | Total Thujone (%) | Reference | |---|---|---|---|---| | Thuja occidentalis | Dried Herb | 85 (as part of total thujone) | 15 (as part of total thujone) | - |[9] | | Thuja plicata (Belarus/Black Sea) | - | >85 | - | - |[10] | | Juniperus foetidissima | Fruits | 12 | 25 | 37 |[11] |

Table 4: α- and β-Thujone Content in Tanacetum vulgare (Tansy)

| Region/Year | α-Thujone (%) | β-Thujone (%) | Total Thujone (%) | Reference |

| Romania (Sibiu, 2010) | 26.08 | 13.95 | 40.03 | [5] |

| Romania (Sibiu, 2011) | 12.34 | 4.21 | 16.55 | [5] |

| Romania (Alba, 2010) | 18.18 | 16.61 | 34.79 | [5] |

| Romania (Alba, 2011) | 9.49 | 2.45 | 11.94 | [5] |

| Estonia (Tartu) | - | 47.2 | - | [12] |

| Poland | - | - | 66.62 | [13] |

| Latvia | - | - | 0.4-6.0 | [14] |

Table 5: α- and β-Thujone Content in Mentha Species

| Species | Plant Part | α-Thujone (%) | β-Thujone (%) | Total Thujone (%) | Reference | |---|---|---|---|---| | Mentha species | - | Traces | Traces | Traces |[3] | | Mentha pulegium | Aerial Parts | 0.02 | - | - |[15] |

Experimental Protocols

Accurate quantification of α- and β-thujone is critical for research and quality control. The following sections provide detailed methodologies for the extraction and analysis of these compounds from plant materials.

Extraction of Essential Oils by Hydrodistillation

Hydrodistillation is the most common method for extracting essential oils from aromatic plants.

Protocol:

-

Plant Material Preparation: Air-dry the plant material (e.g., leaves, flowers) at room temperature (20-25°C) to a constant weight. Grind the dried material into a coarse powder.

-

Apparatus Setup: Assemble a Clevenger-type apparatus for hydrodistillation.

-

Distillation:

-

Place a known amount of the powdered plant material (e.g., 20-30 g) into the distillation flask.

-

Add distilled water to the flask, typically at a liquid-to-material ratio of 10:1 (v/w).[9]

-

Optionally, allow the material to soak for a period (e.g., 2 hours) before starting distillation.[9]

-

Heat the flask to boiling and continue the distillation for a set period, typically 2-3 hours, or until no more essential oil is collected.

-

-

Oil Collection and Drying:

-

Collect the essential oil from the collection arm of the Clevenger apparatus.

-

Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

-

Sample Preparation for Thujone Analysis

This method is suitable for extracting thujone from aqueous preparations like teas.

Protocol: [16]

-

Infusion Preparation: Prepare a herbal infusion by steeping a known amount of dried plant material (e.g., 2 g) in a specific volume of boiling water (e.g., 200 mL) for a defined time (e.g., 10 minutes).

-

Extraction:

-

Allow the infusion to cool to room temperature.

-

Transfer the infusion to a separatory funnel.

-

Add a water-immiscible organic solvent, such as diethyl ether (e.g., 3 x 50 mL portions).

-

Shake the funnel vigorously, periodically venting to release pressure.

-

Allow the layers to separate and collect the organic phase.

-

-

Drying and Concentration:

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

The extract can be concentrated if necessary using a rotary evaporator.

-

The resulting extract is ready for GC-MS analysis.

-

SPE is a technique used for sample clean-up and concentration.

Protocol: [17]

-

Column Conditioning: Condition a C18 SPE cartridge by passing methanol (e.g., 1 mL) followed by deionized water (e.g., 1 mL) through it.

-

Sample Loading: Load the aqueous sample (e.g., 1 mL of a diluted extract) onto the conditioned cartridge.

-

Washing: Wash the cartridge with deionized water (e.g., 1 mL) to remove polar impurities.

-

Drying: Dry the cartridge material under vacuum.

-

Elution: Elute the retained thujone from the cartridge with a suitable organic solvent, such as methanol (e.g., 1 mL), directly into a GC vial for analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation and quantification of volatile compounds like thujone.

Detailed Protocol: [18]

-

GC-MS System: An Agilent 6890 Series Plus gas chromatograph coupled with an Agilent 5973N mass selective detector or a similar system.

-

Capillary Column: A fused silica capillary column such as HP-Innowax (60 m x 0.25 mm I.D., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection: 1 µL of the sample is injected in splitless mode.

-

Temperature Program:

-

Initial oven temperature: 45°C, hold for 1 minute.

-

Ramp 1: Increase to 180°C at a rate of 5°C/min.

-

Ramp 2: Increase to 240°C at a rate of 25°C/min.

-

Final hold: 240°C for 5 minutes.

-

-

MS Parameters:

-

Injector temperature: 240°C.

-

Ion source temperature: 230°C.

-

Quadrupole temperature: 150°C.

-

Interface temperature: 250°C.

-

Electron impact (EI) ionization at 70 eV.

-

-

Quantification:

-

Use an internal standard (e.g., cyclodecanone).

-

Monitor characteristic ions for α-/β-thujone (target ion: m/z 110; qualifier ions: m/z 81, 152) and the internal standard.

-

Calculate the peak area ratios of the analytes to the internal standard and determine the concentration based on a calibration curve.

-

Quantification by Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR offers a rapid method for the quantification of total thujone without the need for extensive sample preparation.[19]

Protocol: [20]

-

Sample Preparation: Dilute the essential oil or extract in a suitable deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., pentachloroethane).

-

NMR Acquisition:

-

Acquire ¹H-NMR spectra on a spectrometer (e.g., 300 MHz or higher).

-

Key parameters include a 90° excitation pulse, sufficient number of scans for a good signal-to-noise ratio (e.g., 64 scans), and a relaxation delay of at least 1 second.

-

-

Quantification:

-

Integrate the well-separated signals of thujone. For α- and β-thujone, the signals from the cyclopropane ring protons at approximately δ 0.1241 ppm and -0.0389 ppm can be used.[6] Alternatively, a distinct peak for a CH₂ group in the cyclopentanone moiety appears in the 2.13–2.11 ppm range for total thujone.[20]

-

Compare the integral of the thujone signal(s) to the integral of the internal standard signal to determine the concentration.

-

Biosynthesis and Regulation of Thujone

Thujone Biosynthetic Pathway

The biosynthesis of thujone is a multi-step process that begins with the universal precursor of monoterpenes, geranyl diphosphate (GPP).[4]

Key Steps:

-

GPP to (+)-Sabinene: GPP is cyclized by the enzyme sabinene synthase to form (+)-sabinene.

-

Hydroxylation of (+)-Sabinene: The cytochrome P450 enzyme, sabinene hydroxylase , hydroxylates (+)-sabinene to produce (+)-cis-sabinol.

-

Oxidation to Sabinone: (+)-cis-sabinol is then oxidized to (+)-sabinone by a dehydrogenase .

-

Reduction to Thujone: Finally, (+)-sabinone is reduced by a reductase to yield the two diastereomers, α-thujone and β-thujone.

Transcriptional Regulation of Thujone Biosynthesis

The production of thujone, like other terpenoids, is tightly regulated at the transcriptional level. Various families of transcription factors (TFs) are known to modulate the expression of genes encoding the biosynthetic enzymes.

Key Transcription Factor Families: [21]

-

MYB (Myeloblastosis)

-

bHLH (basic Helix-Loop-Helix)

-

AP2/ERF (APETALA2/Ethylene-Responsive Factor)

-

WRKY

-

bZIP (basic Leucine Zipper)

These transcription factors can act as activators or repressors, binding to specific cis-regulatory elements in the promoter regions of the thujone biosynthetic genes, thereby controlling the rate of thujone synthesis in response to developmental cues and environmental stimuli. A study on Artemisia argyi identified several candidate genes from these TF families that are differentially expressed between high and low thujone-producing varieties, suggesting their direct role in regulating thujone accumulation.[4]

Conclusion

This technical guide provides a comprehensive overview of the natural sources, analytical methodologies, and biosynthesis of α- and β-thujone. The presented data and protocols offer a valuable resource for researchers investigating the chemical ecology of these compounds, developing new analytical standards, or exploring their potential in drug discovery. Further research into the specific roles of transcription factors and the influence of environmental factors on thujone production will continue to enhance our understanding and utilization of these potent natural products.

References

- 1. scite.ai [scite.ai]

- 2. Extraction of essential oil from the aerial parts of Artemisia frigida Willd by way of hydrodistillation | Proceedings of the Mongolian Academy of Sciences [mongoliajol.info]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. biozoojournals.ro [biozoojournals.ro]

- 6. casopisi.junis.ni.ac.rs [casopisi.junis.ni.ac.rs]

- 7. notulaebotanicae.ro [notulaebotanicae.ro]

- 8. GC-MS Chemical Profiling, Biological Investigation of Three Salvia Species Growing in Uzbekistan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bio-conferences.org [bio-conferences.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. Chemical Profiling and Antioxidant Activity of Tanacetum vulgare L. Wild-Growing in Latvia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemical Composition of Mentha pulegium and its Contributions to Antimicrobial, Antioxidant, and Insecticidal Activities: Insights from In Vitro and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scribd.com [scribd.com]

- 18. Determination of the biologically active flavour substances thujone and camphor in foods and medicines containing sage (Salvia officinalis L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Biosynthesis and the Transcriptional Regulation of Terpenoids in Tea Plants (Camellia sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Thujone in Salvia officinalis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thujone, a bicyclic monoterpene ketone, is a principal and pharmacologically significant component of the essential oil of common sage (Salvia officinalis). Renowned for its characteristic aroma, thujone also possesses a range of biological activities, making its biosynthetic pathway a subject of intensive research. This technical guide provides a detailed overview of the enzymatic steps leading to the formation of α- and β-thujone in S. officinalis. It covers the precursor molecules, key enzymes, and regulatory aspects. Detailed experimental protocols, quantitative data from various studies, and pathway visualizations are included to serve as a comprehensive resource for professionals in plant biochemistry, natural product chemistry, and drug development.

The Thujone Biosynthetic Pathway

The synthesis of thujone in Salvia officinalis begins in the plastids, originating from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. This pathway supplies the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[1]

The subsequent steps are a cascade of enzymatic reactions that build the characteristic thujane skeleton:

-

Formation of Geranyl Diphosphate (GPP): Geranyl diphosphate synthase (GPPS) catalyzes the condensation of one molecule of DMAPP with one molecule of IPP to form the C10 precursor, geranyl diphosphate (GPP).[1][2] This is a critical rate-limiting step for monoterpene biosynthesis.[3]

-

Cyclization to (+)-Sabinene: The enzyme (+)-sabinene synthase, a monoterpene cyclase, mediates the complex cyclization of GPP.[4][5] The process involves the initial isomerization of GPP to linalyl diphosphate (LPP), which then cyclizes to form the α-terpinyl cation.[1] A subsequent 1,2-hydride shift and a second cyclization yield the thujyl cation, which is then deprotonated to form the stable bicyclic monoterpene, (+)-sabinene.[1]

-

Hydroxylation to (+)-cis-Sabinol: The pathway then proceeds with the stereospecific hydroxylation of (+)-sabinene. In Salvia officinalis, this reaction is catalyzed by a cytochrome P450 monooxygenase (CYP), which converts (+)-sabinene to (+)-cis-sabinol.[1][6] This is a key branching point, as other species like the western redcedar (Thuja plicata) produce the (+)-trans-sabinol intermediate via a different CYP enzyme (CYP750B1).[1][7]

-

Oxidation to (+)-Sabinone: The resulting (+)-cis-sabinol is oxidized to the ketone (+)-sabinone by a specific dehydrogenase enzyme.[1]

-

Reduction to Thujone Isomers: In the final step, a reductase enzyme mediates the conversion of (+)-sabinone into the two diastereomers, (-)-α-thujone and (+)-β-thujone.[1][8]

Below is a diagram illustrating the core biosynthetic pathway from GPP to the final thujone isomers.

Quantitative Data

The concentration of thujone and other terpenes in Salvia officinalis is highly variable, influenced by factors such as plant developmental stage, organ, and environmental conditions.[9][10]

Table 1: Thujone Content in Salvia officinalis Across Different Studies

| Plant Material/Condition | α-Thujone (%) | β-Thujone (%) | Dominant Isomer | Reference(s) |

| Commercial Sage Leaves (ISO 9909:1997) | 18.0–43.0 | 3.0–8.5 | α-Thujone | [11] |

| Greek Sage Infusions (S. officinalis) | 0.013–0.614 mg/mL | 0.006–0.195 mg/mL | α-Thujone | [12][13] |

| Leaves (Floral Budding) | 24.7 | 8.6 | α-Thujone | [9] |

| Flowers (Floral Budding) | 14.2 | 2.9 | α-Thujone | [9] |

| D-ornithine-treated (Drought) | 41.65 | 21.2 | α-Thujone | [14] |

Note: Values reported in mg/mL are from aqueous infusions and are not directly comparable to percentage composition of essential oils.

Table 2: Relative Abundance of Major Terpenoids in S. officinalis Essential Oil

| Compound | Relative Content (%) | Reference(s) |

| α-Thujone | 18.47–41.65 | [14] |

| Camphor | 15.05–25.17 | [14] |

| 1,8-Cineole | 10.12–21.6 | [14] |

| β-Thujone | 6.23–21.2 | [14] |

| Viridiflorol | 20.9–28.6 (in flowers) | [9] |

Experimental Protocols

This section details common methodologies used to investigate the thujone biosynthetic pathway.

cDNA Isolation and Functional Expression of Monoterpene Synthases

This protocol is fundamental for identifying and characterizing the enzymes responsible for terpene synthesis.

-

RNA Extraction: Total RNA is isolated from young leaves of S. officinalis, typically using a TRIzol-based reagent or a commercial plant RNA extraction kit.[15] RNA quality and purity are assessed via spectrophotometry and agarose gel electrophoresis.[15]

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[15]

-

Homology-Based PCR Cloning: Degenerate primers are designed based on conserved regions of known monoterpene synthase genes from other plant species. These primers are used in PCR with the sage cDNA as a template to amplify partial gene fragments.

-

Full-Length cDNA Isolation: The full-length cDNA sequences are obtained using 5' and 3' Rapid Amplification of cDNA Ends (RACE) techniques.

-

Heterologous Expression: The full-length open reading frame (ORF) is cloned into an E. coli expression vector (e.g., pET or pSBET). The resulting plasmid is transformed into a suitable E. coli expression strain.

-

Functional Characterization: The transformed E. coli is cultured, and protein expression is induced (e.g., with IPTG). The cells are harvested, lysed, and a cell-free extract is prepared. This extract, containing the heterologously expressed enzyme, is then used in enzyme assays with GPP as the substrate.[4]

-

Product Identification: The products of the enzyme assay are extracted with an organic solvent (e.g., hexane or pentane) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the specific monoterpenes produced.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Terpenoids

GC-MS is the standard method for identifying and quantifying the volatile compounds in essential oils.

-

Sample Preparation: Essential oil is extracted from plant material, typically via hydrodistillation. For analysis of enzyme assay products, a simple solvent extraction is performed.

-

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms or HP-INNOWAX).[16] The oven temperature is programmed to ramp up, separating the compounds based on their boiling points and interaction with the column's stationary phase.

-

MS Detection and Identification: As compounds elute from the GC column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum is a chemical fingerprint.

-

Compound Identification: Identification is achieved by comparing the obtained mass spectra and retention indices with those in established spectral libraries (e.g., NIST, Wiley) and with authentic standards.[17]

Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)

This technique is used to measure the transcript levels of key biosynthetic genes, providing insight into the regulation of the pathway.

-

RNA Extraction and cDNA Synthesis: Performed as described in Protocol 3.1.

-

Primer Design: Gene-specific primers are designed for the target genes (e.g., sabinene synthase, cineole synthase) and a reference (housekeeping) gene for normalization.

-

qRT-PCR Reaction: The reaction is set up using a qPCR master mix (containing SYBR Green or a probe), the cDNA template, and specific primers.

-

Data Analysis: The amplification data is used to determine the cycle threshold (Ct) value for each gene. The relative expression level of the target gene is calculated using the ΔΔCt method, normalized to the reference gene.[14]

The following diagram illustrates a typical workflow for gene identification and functional characterization.

Conclusion and Future Directions

The biosynthetic pathway of thujone in Salvia officinalis is a well-characterized example of monoterpene metabolism in plants. The core enzymatic steps, from the GPP precursor to the final thujone isomers, have been elucidated through extensive biochemical and molecular biology studies. Key enzymes, including (+)-sabinene synthase and a specific cytochrome P450 monooxygenase, have been identified and functionally characterized.

Despite this progress, several areas warrant further investigation. The specific dehydrogenase and reductase enzymes acting downstream of (+)-cis-sabinol have yet to be isolated and characterized at the molecular level in sage. Furthermore, a deeper understanding of the regulatory networks that control the expression of biosynthetic genes and the flux through the pathway would be invaluable for metabolic engineering efforts. Such work could enable the development of S. officinalis cultivars with tailored essential oil profiles, optimizing thujone content for pharmaceutical applications while minimizing it for culinary uses, thereby addressing regulatory concerns over its neurotoxicity.[13][18]

References

- 1. Thujone - Wikipedia [en.wikipedia.org]

- 2. The functional evolution of architecturally different plant geranyl diphosphate synthases from geranylgeranyl diphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Geranyl diphosphate synthase: an important regulation point in balancing a recombinant monoterpene pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monoterpene synthases from common sage (Salvia officinalis). cDNA isolation, characterization, and functional expression of (+)-sabinene synthase, 1,8-cineole synthase, and (+)-bornyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (+)-sabinene synthase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. The Gymnosperm Cytochrome P450 CYP750B1 Catalyzes Stereospecific Monoterpene Hydroxylation of (+)-Sabinene in Thujone Biosynthesis in Western Redcedar - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. ojs.openagrar.de [ojs.openagrar.de]

- 10. The Role of Plant-Derived Essential Oils in Eco-Friendly Crop Protection Strategies Under Drought and Salt Stress [mdpi.com]

- 11. techscience.com [techscience.com]

- 12. foodandnutritionjournal.org [foodandnutritionjournal.org]

- 13. Determination of Α- and Β-Thujone in Wormwood and Sage Infusions of Greek Flora and Estimation of their Average Toxicity [foodandnutritionjournal.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Determination of the biologically active flavour substances thujone and camphor in foods and medicines containing sage (Salvia officinalis L.) - PMC [pmc.ncbi.nlm.nih.gov]

The Stereoisomers of Thujol: A Comprehensive Technical Guide on Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thujol, a monoterpene alcohol, and its corresponding ketone, thujone, are naturally occurring compounds found in the essential oils of various plants, including Thuja (cedar), Artemisia (wormwood), and Salvia (sage). The presence of multiple chiral centers in the thujane skeleton gives rise to several stereoisomers, each with unique physical, chemical, and biological properties. Notably, α-thujone is a known modulator of the γ-aminobutyric acid type A (GABA-A) receptor, making these compounds of significant interest in neuroscience and drug development.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound stereoisomers, detailed experimental protocols for their analysis, and a visualization of their primary signaling pathway.

Physical and Chemical Properties

The four primary stereoisomers of thujone are (-)-α-thujone, (+)-β-thujone, (+)-α-thujone, and (-)-β-thujone. Their distinct spatial arrangements lead to differences in their physical and chemical characteristics.

Table 1: Physical Properties of Thujone Stereoisomers

| Property | (-)-α-Thujone | (+)-β-Thujone | (+)-α-Thujone | (-)-β-Thujone |

| Molecular Formula | C₁₀H₁₆O | C₁₀H₁₆O | C₁₀H₁₆O | C₁₀H₁₆O |

| Molar Mass ( g/mol ) | 152.23 | 152.23 | 152.23 | 152.23 |

| Boiling Point (°C) | 200-201[3][4] | 200-201[5] | Data not available | Data not available |

| Specific Gravity (at 20°C) | 0.914[4] | 0.925 (at 25°C)[5] | Data not available | Data not available |

| Specific Rotation [α]D | -19.2° (at 20°C)[6] | +72.5° (at 15°C)[6] | +19.2° (inferred) | -72.5° (inferred) |

Note: The specific rotation for (+)-α-thujone and (-)-β-thujone are inferred based on the principle that enantiomers have equal and opposite optical rotations.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Stereoisomer Separation

This protocol is adapted from a method for the chiral resolution of all four thujone stereoisomers.[7]

-

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS).

-

Chiral capillary column: Restek Rt-βDEXsa (30 m x 0.25 mm, 0.25 µm film thickness).[7]

-

-

Sample Preparation:

-

For essential oils: Dilute the sample in a suitable solvent (e.g., ethanol).

-

For plant material: Perform hydrodistillation or solvent extraction to obtain the essential oil.

-

For biological fluids: Utilize solid-phase extraction (SPE) for sample clean-up and concentration.

-

-

GC-MS Parameters: [7]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 3 minutes.

-

Ramp: 5°C/min to 170°C, hold for 6 minutes.

-

-

Transfer Line Temperature: 250°C.

-

Ion Source Temperature: 230°C.

-

MS Scan Range: 40-200 Da.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

-

Expected Elution Order on Rt-βDEXsa column: (+)-α-thujone, (-)-α-thujone, (-)-β-thujone, (+)-β-thujone.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Instrumentation:

-

NMR spectrometer (e.g., Bruker, 400 MHz or higher).

-

-

Sample Preparation:

-

Dissolve the purified stereoisomer in a deuterated solvent (e.g., CDCl₃).

-

Add an internal standard (e.g., tetramethylsilane, TMS).

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra.

-

For detailed structural assignment, acquire 2D NMR spectra (COSY, HSQC, HMBC).

-

Enantioselective Synthesis of (+)- and (-)-α-Thujone

A three-step, stereocontrolled synthesis has been developed to access either enantiomer of α-thujone.[12]

-

Step 1: Formylation: 3-methyl-1-butyne is formylated using dimethylformamide (DMF) to produce the corresponding ynal.[12]

-

Step 2: Brown Crotylation: A one-pot Brown crotylation of the ynal is performed to yield a homoallylic alcohol with high diastereoselectivity and enantioselectivity.[12]

-

Step 3: Gold-Catalyzed Cycloisomerization: The chiral alcohol undergoes a gold-catalyzed cycloisomerization, which transfers the chirality to the all-carbon quaternary center, yielding the desired α-thujone enantiomer.[12]

Signaling Pathway and Mechanism of Action

The primary pharmacological target of thujone is the GABA-A receptor, a ligand-gated ion channel that is the principal inhibitory neurotransmitter receptor in the central nervous system. α-Thujone acts as a competitive antagonist at the GABA-A receptor, meaning it binds to the receptor at or near the same site as GABA but does not activate it, thereby preventing GABA from exerting its inhibitory effect.[1][2][13] This blockade of GABAergic inhibition leads to increased neuronal excitability, which can result in convulsions at high doses.[1][14] α-Thujone is more potent in this regard than β-thujone.[6]

Below is a Graphviz diagram illustrating the interaction of thujone with the GABA-A receptor signaling pathway.

Caption: Thujone's antagonistic action on the GABA-A receptor pathway.

Conclusion

The stereoisomers of this compound and thujone represent a fascinating class of natural products with distinct physicochemical properties and significant biological activity. Their interaction with the GABA-A receptor underscores their potential as lead compounds in the development of new therapeutic agents. The experimental protocols outlined in this guide provide a framework for the accurate analysis and characterization of these important molecules, facilitating further research into their applications in medicine and beyond. A thorough understanding of the properties and actions of each stereoisomer is crucial for harnessing their therapeutic potential while mitigating any associated toxicity.

References

- 1. Thujone - Wikipedia [en.wikipedia.org]

- 2. Thujone | C10H16O | CID 261491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. myadlm.org [myadlm.org]

- 4. researchgate.net [researchgate.net]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. alpha, beta-Thujone | C10H16O | CID 10931629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. foodandnutritionjournal.org [foodandnutritionjournal.org]

- 8. magritek.com [magritek.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scite.ai [scite.ai]

- 12. Determination of Α- and Β-Thujone in Wormwood and Sage Infusions of Greek Flora and Estimation of their Average Toxicity [foodandnutritionjournal.org]

- 13. α-Thujone (the active component of absinthe): γ-Aminobutyric acid type A receptor modulation and metabolic detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Laboratory determination of α-Thuyone (CAS: 1125-12-8) and β-Thuyone (CAS: 1125-12-8) - Analytice [analytice.com]

A Technical Guide to the Nomenclature and Differentiation of Thujol and Thujone

Fifth iteration of research has been completed. I will now proceed to the final response.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nomenclature, chemical properties, and biological activities of thujone and thujol. It aims to clarify the distinctions between these two related monoterpenes, which are often found in the essential oils of various plants. This document details experimental protocols for their differentiation and analysis, summarizes key quantitative data, and illustrates relevant biological pathways.

Introduction: Unraveling the Nomenclature

Thujone and this compound are bicyclic monoterpenoids that share a common carbon skeleton but differ in their functional groups, leading to distinct chemical and biological properties. The nomenclature can be complex due to the presence of multiple stereoisomers for each compound.

-

Thujone : A ketone characterized by a carbonyl group on the bicyclo[3.1.0]hexane ring. It exists primarily as two diastereomers: α-thujone and β-thujone, which differ in the stereochemistry of the methyl group at the C4 position.[1][2] Each of these diastereomers can also exist as a pair of enantiomers.

-

This compound : An alcohol, also known as thujyl alcohol, where the carbonyl group of thujone is reduced to a hydroxyl group.[3] Similar to thujone, this compound has several stereoisomers, including neothis compound, isothis compound, and neoisothis compound, depending on the orientation of the hydroxyl and methyl groups.

This guide will focus on the most commonly occurring and studied isomers to provide a clear and concise comparison.

Chemical Structures and Isomerism

The structural differences between thujone and this compound, along with their primary isomers, are fundamental to understanding their distinct properties.

Thujone Isomers

Thujone possesses a bicyclic structure with a cyclopropane ring. The two main diastereomers are:

-

α-Thujone : The methyl group at C4 is in a trans position relative to the isopropyl group.

-

β-Thujone : The methyl group at C4 is in a cis position relative to the isopropyl group.

Both α- and β-thujone are chiral and can exist as (+)- and (-)-enantiomers.

This compound Isomers

This compound is the corresponding alcohol of thujone. The reduction of the ketone group introduces another chiral center, leading to a greater number of possible stereoisomers. The nomenclature of this compound isomers (e.g., this compound, isothis compound, neothis compound, neoisothis compound) depends on the relative stereochemistry of the hydroxyl, methyl, and isopropyl groups.

Physicochemical Properties

The differing functional groups of thujone and this compound result in distinct physical and chemical properties. The following table summarizes key quantitative data for the most common isomers.

| Property | α-Thujone | β-Thujone | This compound (Isomer Mixture) |

| Molecular Formula | C₁₀H₁₆O | C₁₀H₁₆O | C₁₀H₁₈O |

| Molar Mass ( g/mol ) | 152.23 | 152.23 | 154.25 |

| Boiling Point (°C) | ~201 | ~201 | ~209 |

| Density (g/cm³) | ~0.918 | ~0.915 | ~0.919 |

| Appearance | Colorless liquid | Colorless liquid | Colorless crystals or liquid |

Biological Activity and Signaling Pathways

The biological effects of thujone are significantly more studied than those of this compound, with a primary focus on its neurotoxicity.

Thujone: A GABA-A Receptor Antagonist

The principal mechanism of thujone's biological activity is its role as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor.[4]

-

Mechanism of Action : GABA is the primary inhibitory neurotransmitter in the central nervous system. By binding to the GABA-A receptor, GABA opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibiting neurotransmission. Thujone, particularly the α-isomer, binds to a site within the chloride channel of the GABA-A receptor, blocking the influx of chloride ions. This inhibition of GABAergic transmission leads to neuronal hyperexcitability, which can manifest as convulsions and seizures.[4]

The following diagram illustrates the antagonistic action of thujone on the GABA-A receptor.

Caption: Thujone's antagonism of the GABA-A receptor.

This compound: An Understudied Metabolite

This compound is a primary metabolite of thujone, formed by the reduction of the ketone group.[3] Its biological activity is not as well-characterized as that of thujone. It is generally considered to be less toxic than thujone. The reduction of the carbonyl group to a hydroxyl group likely alters its binding affinity for the GABA-A receptor, thereby reducing its neurotoxic effects. Further research is needed to fully elucidate the specific biological activities and potential signaling pathways of the different this compound isomers.

Experimental Protocols for Differentiation and Analysis

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques for the differentiation and quantification of this compound and thujone isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like thujone and this compound in complex mixtures such as essential oils.

Sample Preparation:

-

Dilute the essential oil sample in a suitable organic solvent (e.g., hexane or ethanol) to a concentration of approximately 1-10 mg/mL.

-

For quantitative analysis, add an internal standard (e.g., n-alkane) of known concentration to the diluted sample.

GC-MS Parameters:

-

Column: A chiral capillary column is essential for the separation of thujone and this compound stereoisomers. Commonly used phases include cyclodextrin derivatives (e.g., Rt-βDEXsa).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 3 °C/minute to 180 °C.

-

Hold: 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

Data Analysis:

-

Identification of isomers is based on their retention times and comparison of their mass spectra with reference spectra from libraries (e.g., NIST).

-

Quantification is performed by integrating the peak areas of the target analytes and the internal standard.

The following workflow diagram illustrates the GC-MS analysis process.

Caption: Workflow for GC-MS analysis of thujone and this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of thujone and this compound isomers.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound or essential oil fraction in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

NMR Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher for better resolution.

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

NMR Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence (zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width: 0-220 ppm.

Data Analysis:

-

The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, allowing for the differentiation of isomers. Key distinguishing features include the chemical shifts of the methyl and isopropyl protons and the protons and carbons adjacent to the carbonyl or hydroxyl group.

Conclusion

A clear understanding of the nomenclature and chemical differences between thujone and this compound is crucial for researchers in natural products, pharmacology, and drug development. Thujone's well-established neurotoxicity, mediated through GABA-A receptor antagonism, contrasts with the less understood biological profile of its alcohol metabolite, this compound. The detailed analytical protocols provided in this guide offer a framework for the accurate identification and quantification of these compounds, facilitating further research into their distinct biological roles and potential therapeutic applications.

References

- 1. biolifejournals.com [biolifejournals.com]

- 2. α-Thujone (the active component of absinthe): γ-Aminobutyric acid type A receptor modulation and metabolic detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C10H18O | CID 12304603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thujone - Wikipedia [en.wikipedia.org]

The Occurrence and Variability of Thujone in Artemisia absinthium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the occurrence and variability of α- and β-thujone in Artemisia absinthium (wormwood). Thujone, a bicyclic monoterpene ketone, is a significant component of wormwood's essential oil and is of considerable interest due to its biological activity and regulatory status in food and beverages.[1][2][3] This document synthesizes data on thujone concentration across different plant tissues, developmental stages, and geographical origins, details the analytical methodologies for its quantification, and illustrates the biosynthetic pathway and experimental workflows.

Quantitative Variability of Thujone

The thujone content in Artemisia absinthium is highly variable, influenced by a combination of genetic and environmental factors.[4][5] This variability is observed in the relative concentrations of its two main isomers, α-thujone and β-thujone, and is a critical consideration for the standardization of wormwood-derived products.

Influence of Plant Organ and Developmental Stage

Thujone concentration varies significantly between different parts of the wormwood plant and throughout its lifecycle.[1][3][6] Generally, leaves tend to have higher concentrations of thujone compared to flowers.[1] The developmental stage of the plant also plays a crucial role, with some studies indicating the highest thujone levels during the flowering stage.[6]

Table 1: Thujone Content in Different Plant Organs and Developmental Stages of Artemisia absinthium

| Plant Organ | Developmental Stage | α-Thujone (% of Essential Oil) | β-Thujone (% of Essential Oil) | Total Thujone (% of Essential Oil) | Reference |

| Leaves | Vegetative | - | 63.41% | - | [1] |

| Leaves | Floral Budding | 16.7 - 24.7% | 8.6% | 25.3 - 33.3% | [1] |

| Flowers | Floral Budding | 14.2% | 51.99% | 66.19% | [1] |

| Flowers | Flowering | - | - | 5.3 - 10.4% | [1] |

| Leaves | Flowering | - | - | 0.0 - 8.9% | [1] |

| Aerial Parts | Flowering | - | - | Highest during this stage | [6] |

Note: Data is compiled from multiple sources and reflects the range of reported values. Dashes indicate data not specified in the cited source.

Geographical Origin and Chemotypes

The geographical origin of Artemisia absinthium is a major determinant of its essential oil composition, leading to the classification of different chemotypes.[7] Some chemotypes are rich in α- and β-thujone, while others may be characterized by compounds such as (E)-sabinyl acetate or cis-epoxyocimene, with little to no thujone present.[7][8]

Table 2: Variation in Thujone Content of Artemisia absinthium Essential Oil by Geographical Origin

| Geographical Origin | α-Thujone (% of Essential Oil) | β-Thujone (% of Essential Oil) | Dominant Chemotype | Reference |

| Europe (General) | 1.1 - 10.9% | 0.1 - 64.6% | α- and β-thujone rich | [7] |

| Lithuania | - | - | (cis+trans) Thujones (18.0–71.7%) | [6] |

| Iran | - | 18.6% | β-pinene and β-thujone | [9] |

| Serbia | 0.4% | up to 63.4% | β-thujone | [10] |

| Tajikistan | - | 0.4 - 7.3% | Myrcene/cis-chrysanthenyl acetate | [11] |

| Spain (Pyrenees) | Not detected | Not detected | cis-epoxyocimene | [8] |

| Poland | - | Higher at full flowering | 1,8-cineole, β-thujone, sabinyl acetate | [8] |

| Commercial (Various Countries) | tr. - 2.5% | 0.1 - 38.7% | Highly variable | [12][13] |

Note: "tr." indicates trace amounts. This table illustrates the significant chemical diversity within the species.

A comprehensive review of 24 references calculated the mean concentrations of α- and β-thujones in A. absinthium oils to be 5.8% and 12.5%, respectively.[14]

Experimental Protocols

The standard method for the analysis of thujone in Artemisia absinthium involves the extraction of the essential oil followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification.

Essential Oil Extraction

Hydrodistillation: This is the most common method for extracting essential oils from the aerial parts of wormwood.

-

Apparatus: Clevenger-type apparatus.

-

Procedure:

-

Air-dried plant material (leaves and flowering tops) is ground.

-

A known quantity of the ground material (e.g., 100 g) is placed in a flask with a sufficient volume of distilled water (e.g., 1 L).

-

The mixture is heated to boiling, and the steam and volatilized oil are condensed.

-

The distillation is carried out for a set period (e.g., 3 hours).

-

The collected oil is separated from the aqueous phase and dried over anhydrous sodium sulfate.

-

The oil is stored in a sealed vial in the dark at low temperature (e.g., 4°C) until analysis.

-

Other reported extraction methods include steam distillation, microwave-assisted extraction, and supercritical CO₂ extraction.[15][16]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.[17][18]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[18]

-

Injection: A small volume (e.g., 1 µL) of the essential oil, often diluted in a solvent like n-hexane, is injected in splitless mode.[18]

-

Temperature Program:

-

Initial oven temperature: e.g., 40°C, held for 1 minute.

-

Ramp 1: Increase to 70°C at 10°C/min.

-

Ramp 2: Increase to 220°C at 10°C/min.

-

Ramp 3: Increase to 280°C at 25°C/min, held for 9 minutes.[18]

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Impact (EI) at 70 eV.[17]

-

Mass Range: e.g., 40-500 amu.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of reference compounds in spectral libraries (e.g., NIST, Wiley).

-

-

Quantification: The relative percentage of each compound is determined by integrating the peak areas in the total ion chromatogram. For absolute quantification, an internal standard (e.g., cyclohexanone or menthol) and a calibration curve are used.[17][19][20]

Visualizations

Proposed Biosynthetic Pathway of Thujone

The biosynthesis of thujone from geranyl pyrophosphate (GPP) involves a multi-step enzymatic process.[21][22]

Caption: Proposed biosynthetic pathway of thujone from GPP.

Experimental Workflow for Thujone Analysis

The general workflow for the quantification of thujone in Artemisia absinthium is a sequential process from sample preparation to data analysis.

Caption: Standard workflow for thujone analysis in wormwood.

Conclusion

The concentration of thujone in Artemisia absinthium is subject to substantial variation, primarily driven by the plant's genetics (chemotype), geographical location, the specific organ sampled, and its developmental stage. This inherent variability underscores the necessity for rigorous quality control and detailed chemical profiling in the research and development of products derived from wormwood. The standardized experimental protocols outlined in this guide, particularly GC-MS analysis, are essential for the accurate quantification of α- and β-thujone, ensuring product consistency, safety, and regulatory compliance. Further research focusing on the genetic and environmental determinants of thujone production will be invaluable for the cultivation of standardized Artemisia absinthium raw material.

References

- 1. ojs.openagrar.de [ojs.openagrar.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. scialert.net [scialert.net]

- 10. plant.pl [plant.pl]

- 11. acgpubs.org [acgpubs.org]

- 12. journals.uran.ua [journals.uran.ua]

- 13. Variation in the composition of the essential oil of commercial Artemisia absinthium L. herb samples from different countries | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. jomardpublishing.com [jomardpublishing.com]

- 17. foodandnutritionjournal.org [foodandnutritionjournal.org]

- 18. mdpi.com [mdpi.com]

- 19. Determination of Α- and Β-Thujone in Wormwood and Sage Infusions of Greek Flora and Estimation of their Average Toxicity [foodandnutritionjournal.org]

- 20. Screening of Distilled Spirits for Thujone by Gas Chromatography-Mass Spectrometry | TTB: Alcohol and Tobacco Tax and Trade Bureau [ttb.gov]

- 21. mdpi.com [mdpi.com]

- 22. Thujone - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thujone, a bicyclic monoterpene and a prominent component of certain essential oils, is of significant interest due to its biological activity, including its historical association with the liqueur absinthe and its use in herbal medicines. Understanding its metabolic pathways is crucial for assessing its safety, efficacy, and potential for drug interactions. This technical guide provides a comprehensive overview of the primary metabolic pathways of α- and β-thujone in mammalian systems, with a focus on human, rat, and mouse models. It details the key enzymatic reactions, major metabolites, and species-specific variations. This guide also includes a compilation of quantitative metabolic data, detailed experimental protocols for in vitro and in vivo studies, and visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers in pharmacology, toxicology, and drug development.

Introduction

Thujone exists as two diastereomers, α-thujone and β-thujone, both of which are known to be neurotoxic, acting as noncompetitive antagonists of the γ-aminobutyric acid (GABA-A) receptor.[1] The metabolism of thujone is a critical detoxification process that significantly influences its pharmacokinetic profile and toxicological outcomes. The primary site of thujone metabolism is the liver, where it undergoes extensive Phase I and Phase II biotransformation reactions before excretion.[2]

Phase I Metabolic Pathways

The initial phase of thujone metabolism involves oxidation, primarily hydroxylation and dehydrogenation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[3][4]

Hydroxylation

Hydroxylation is the principal Phase I metabolic route for thujone, leading to the formation of several hydroxylated metabolites. The primary sites of hydroxylation are the C2, C4, and C7 positions of the thujone molecule.[3][5]

-

7-Hydroxythujone: This is consistently identified as a major metabolite of both α- and β-thujone across different species in in vitro studies.[3][6][7] In mouse liver microsomes, 7-hydroxy-α-thujone is the major product formed from α-thujone.[4]

-

4-Hydroxythujone: This is another significant metabolite. In rats, conjugated 4-hydroxy-α-thujone is the major urinary metabolite of both α- and β-thujone.[3][8] In humans, 4-hydroxythujone and 7-hydroxythujone are the two major metabolites detected in urine after consumption of a sage infusion.[9][10]

-

2-Hydroxythujone: The formation of this metabolite displays notable species specificity. It is a major urinary metabolite in mice, primarily in its conjugated form, but is not significantly observed in rats or humans.[3][5][8]

Dehydrogenation

Dehydrogenation of thujone also occurs, leading to the formation of dehydrothujones. Two primary dehydro metabolites have been identified:

-

7,8-Dehydrothujone: Observed in in vitro P450 systems.[3]

-

4,10-Dehydrothujone: Detected in urine.[3]

Key Cytochrome P450 Enzymes

Studies utilizing human liver microsomes and recombinant CYP enzymes have identified the specific isoforms responsible for thujone metabolism:

-

CYP2A6: This is the principal enzyme responsible for the major 7- and 4-hydroxylation reactions of α-thujone in human liver microsomes, accounting for an estimated 70-80% of the total metabolism.[6][11]

-

CYP3A4 and CYP2B6: These enzymes also contribute to thujone metabolism, although to a lesser extent than CYP2A6.[6][11] They are involved in the minor 2-hydroxylation pathway.[11]

The following diagram illustrates the primary Phase I metabolic pathways of α-thujone.

References

- 1. ttb.gov [ttb.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. α-Thujone (the active component of absinthe): γ-Aminobutyric acid type A receptor modulation and metabolic detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ec.europa.eu [ec.europa.eu]

- 9. Quantification of α-Thujone and Its Metabolites in Human Urine after Consumption of a Sage Infusion Using Stable Isotope Dilution Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of α-Thujone and Its Metabolites in Human Urine after Consumption of a Sage Infusion Using Stable Isotope Dilution Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of α-thujone in human hepatic preparations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemotype-Specific Landscape of Thujone in Thuja occidentalis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thujone content across different chemotypes of Thuja occidentalis (Eastern White Cedar). It consolidates quantitative data, details common experimental protocols for thujone analysis, and visualizes key workflows and biosynthetic pathways to support research and development in phytochemistry and drug discovery.

Introduction: Thujone and Thuja occidentalis Chemotypes

Thuja occidentalis, a member of the Cupressaceae family, is an evergreen coniferous tree widely utilized in traditional and homeopathic medicine.[1][2] Its biological activity is largely attributed to its essential oil, a complex mixture of volatile compounds. Among these, the monoterpene ketone thujone is a major and pharmacologically significant constituent.[3][4] Thujone exists as two stereoisomers, α-thujone and β-thujone, both of which contribute to the plant's therapeutic and toxicological profile.[3][5]

The concept of chemotypes—plants of the same species that exhibit distinct chemical compositions—is critical in the study of medicinal plants. In T. occidentalis, variations in the essential oil profile, particularly the concentration of α- and β-thujone, give rise to different chemotypes. These variations can be influenced by genetic factors, geographical location, harvest time, and the specific plant part utilized.[6] Understanding these chemotypes is paramount for the standardization of herbal preparations and for targeted drug development.

Quantitative Analysis of Thujone Content

The thujone content in the essential oil of Thuja occidentalis can vary significantly. The following table summarizes quantitative data from various studies, highlighting the differences between various samples, which can be considered representative of different chemotypes.

| Thuja occidentalis Variety/Sample | Plant Part | α-Thujone (%) | β-Thujone (%) | Total Thujone (%) | Other Major Components (%) | Reference |

| T. occidentalis | Leaves | 49.64 | 8.98 | 58.62 | Fenchone (14.06) | [6][7] |

| T. occidentalis 'Globosa' | Leaves | 54.30 - 69.18 (total ketones) | - | - | Fenchone, Sabinene | [8] |

| T. occidentalis 'Aurea' | Leaves | 54.30 - 69.18 (total ketones) | - | - | Fenchone, Sabinene | [8] |

| T. occidentalis | Leaves | 38.5 | 4.9 | 43.4 | Sabinene (12.9), Fenchone (9.3), Terpinen-4-ol (7.3) | [9] |

| T. occidentalis | Leaves | 16.58 | - | - | β-Myrcene (14.62), Bornyl acetate (9.31) | [7] |

| T. occidentalis | - | 21.58 (total thujone) | - | 21.58 | Camphor (18.92), Isobornyl acetate (9.71) | [10] |

| T. occidentalis | Foliage | 39 - 56 | 7.2 - 11.0 | 46.2 - 67.0 | Fenchone (6.0-15.0), Sabinene (2.1-8.9) | [11] |

Note: The term "chemotype" is used here to denote distinct chemical profiles, although the cited studies may not have formally designated these samples as such.

Experimental Protocols

The accurate quantification of thujone in T. occidentalis is predominantly achieved through chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS).

Essential Oil Extraction

A common preparatory step is the extraction of the essential oil from the plant material.

-

Steam Distillation: This is a widely used method for extracting essential oils. Plant material is exposed to steam, which vaporizes the volatile compounds. The resulting vapor is then condensed and the essential oil is separated from the aqueous phase.

-

Solvent Extraction: This method involves macerating the plant material in an organic solvent (e.g., hexane, dichloromethane) to dissolve the essential oil.[11][12] The solvent is then evaporated to yield the pure essential oil.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for identifying and quantifying the components of essential oils.

-

Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane, ethanol).

-

Gas Chromatography (GC): The diluted sample is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium) carries the vaporized sample through a long, thin column. The components of the sample separate based on their boiling points and affinity for the column's stationary phase.

-

Mass Spectrometry (MS): As the separated components exit the GC column, they enter the mass spectrometer. Here, they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" for each compound, allowing for its identification by comparison to a spectral library.

-

Quantification: The abundance of each compound is determined by the area of its corresponding peak in the gas chromatogram.[13][14]

A typical GC-MS protocol for T. occidentalis essential oil analysis would involve:

-

Column: A non-polar capillary column (e.g., HP-5MS, DB-5).

-

Oven Temperature Program: An initial temperature of around 50-60°C, held for a few minutes, followed by a ramp up to 250-280°C at a rate of 3-5°C/min.[12]

-

Injector and Detector Temperatures: Typically set around 250°C and 280-300°C, respectively.[12]

-

Carrier Gas: Helium at a constant flow rate.

-

Ionization: Electron Impact (EI) at 70 eV.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of thujone content in Thuja occidentalis.

Caption: Experimental workflow for thujone analysis in Thuja occidentalis.

Terpene Biosynthesis Pathway

Thujone, as a monoterpene, is synthesized in plants through the terpene biosynthesis pathway. The following diagram provides a simplified overview of this pathway.

Caption: Simplified overview of the terpene biosynthesis pathway in plants.

Conclusion

The chemical profile of Thuja occidentalis, particularly its thujone content, is highly variable, leading to the existence of different chemotypes. For researchers, scientists, and drug development professionals, a thorough understanding of these variations is essential for ensuring the safety, efficacy, and consistency of T. occidentalis-derived products. The standardized analytical protocols outlined in this guide, centered around GC-MS, provide a robust framework for the accurate characterization of these chemotypes. Further research into the genetic and environmental factors that govern thujone biosynthesis will be crucial for the cultivation of specific chemotypes with desired therapeutic properties.

References

- 1. rjptonline.org [rjptonline.org]

- 2. rjptonline.org [rjptonline.org]

- 3. mdpi.com [mdpi.com]

- 4. Thujone - Wikipedia [en.wikipedia.org]

- 5. alpha, beta-Thujone | C10H16O | CID 10931629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. researchgate.net [researchgate.net]

- 8. Chemosystematic Value of the Essential Oil Composition of Thuja species Cultivated in Poland—Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Contribution to the study of the essential oil of Thuja occidentalis L [agris.fao.org]

- 12. abcbot.pl [abcbot.pl]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoisomers of Thujol: Neo-thujol and Iso-thujol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the stereoisomers of thujol, with a specific focus on neo-thujol and iso-thujol. This compound, a monoterpenoid alcohol, is a reduction product of thujone, a well-known component of certain essential oils with significant biological activities. Understanding the distinct stereochemistry, properties, and synthesis of this compound isomers is critical for research in natural product chemistry, pharmacology, and drug development.

Introduction to this compound and its Stereoisomers

This compound, with the chemical formula C₁₀H₁₈O, is a bicyclic monoterpenoid alcohol. Its structure is based on the thujane skeleton, characterized by a bicyclo[3.1.0]hexane core. The presence of multiple chiral centers gives rise to several stereoisomers. The nomenclature of these isomers can be complex, with terms like this compound, isothis compound, neothis compound, and neoisothis compound used to differentiate their spatial arrangements. These isomers are typically formed through the reduction of the corresponding thujone and isothujone ketones. The stereoselectivity of this reduction is highly dependent on the reducing agent and reaction conditions, leading to varying ratios of the resulting alcohol isomers.

Stereochemistry of Neo-thujol and Iso-thujol

The precise stereochemical definition of the this compound isomers is crucial for understanding their unique properties. The relationship between the key isomers is detailed in the work of Banthorpe and Davies, who investigated the stereochemistry of the reduction of thujone and isothujone.

Table 1: Stereochemical Configurations of this compound Isomers

| Compound | IUPAC Name | Key Stereochemical Features |

| neo-thujol | (1S,3R,4R,5R)-4-Methyl-1-(1-methylethyl)bicyclo[3.1.0]hexan-3-ol | trans relationship between the methyl and isopropyl groups. The hydroxyl group is on the same side as the cyclopropane ring. |

| iso-thujol | (1S,3S,4S,5R)-4-Methyl-1-(1-methylethyl)bicyclo[3.1.0]hexan-3-ol | cis relationship between the methyl and isopropyl groups. The hydroxyl group is on the opposite side of the cyclopropane ring. |

Physicochemical and Spectroscopic Data

Table 2: Physicochemical Properties of Neo-thujol and Iso-thujol

| Property | neo-thujol | iso-thujol |

| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol | 154.25 g/mol |

| Boiling Point | Data not available | ~209 °C at 760 mmHg[1] |

| Flash Point | Data not available | 83.33 °C[1] |

| Specific Rotation | Data not available | Data not available |

Table 3: Spectroscopic Data of Neo-thujol and Iso-thujol

| Spectroscopic Technique | neo-thujol | iso-thujol |

| ¹H NMR | Specific spectral data not readily available. | Specific spectral data not readily available. |

| ¹³C NMR | Specific spectral data not readily available. | Specific spectral data not readily available. |

| Mass Spectrometry | Data not readily available. | Data not readily available. |

| Infrared Spectroscopy | Data not readily available. | Data not readily available. |

Note: The lack of readily available, side-by-side spectroscopic data in the literature highlights a gap in the comprehensive characterization of these isomers.

Experimental Protocols

The preparation of specific this compound stereoisomers is achieved through the stereoselective reduction of thujone and its isomers. The choice of reducing agent is a key factor in determining the isomeric ratio of the products.

General Protocol for the Reduction of Thujone

A general method for the synthesis of this compound isomers involves the reduction of thujone using metal hydrides. The following is a representative, conceptual workflow based on established chemical principles.

Caption: Workflow for the synthesis and isolation of this compound stereoisomers.

Separation of this compound Stereoisomers

The separation of the resulting mixture of this compound isomers is typically achieved by chromatographic techniques.

-

Gas Chromatography (GC): Capillary GC is a powerful tool for the separation of volatile compounds like this compound isomers. The choice of the stationary phase is critical for achieving baseline separation.

-

Column Chromatography: For preparative scale separation, column chromatography using silica gel or alumina with a suitable eluent system can be employed.

Biological Activity and Toxicological Profile

The biological activities of this compound stereoisomers are not as extensively studied as their precursor, thujone. Thujone is a known modulator of the γ-aminobutyric acid type A (GABA-A) receptor, and its α-isomer is considered more toxic than the β-isomer.

Limited studies on the reduction products of thujone suggest a detoxification pathway. For instance, a mixture of this compound and neothis compound was found to be non-lethal to mice at doses where α-thujone is lethal. This indicates that the conversion of the ketone group to a hydroxyl group significantly reduces the acute toxicity.

The specific biological activities of isolated neo-thujol and iso-thujol, including their potential interactions with the GABA-A receptor or other cellular targets, remain an area for further investigation.

Caption: Detoxification of thujone via reduction to this compound isomers.

Future Directions and Conclusion

This technical guide has synthesized the available information on the stereoisomers of this compound, focusing on neo-thujol and iso-thujol. While the foundational knowledge of their stereochemistry and synthesis is established, there are clear gaps in the publicly available data, particularly concerning comprehensive, comparative spectroscopic and biological activity data.

For researchers in drug development, the thujane skeleton presents an interesting scaffold. The reduced toxicity of the this compound isomers compared to thujone suggests that these compounds could serve as starting points for the development of novel therapeutic agents. Future research should focus on:

-

The stereoselective synthesis and purification of individual this compound isomers to enable detailed biological evaluation.

-

Comprehensive spectroscopic characterization (NMR, MS, IR) of each pure isomer.

-

In-depth investigation of the pharmacology and toxicology of neo-thujol and iso-thujol, including their effects on the central nervous system and other potential targets.

By addressing these areas, the scientific community can fully elucidate the potential of these fascinating natural products.

References

Methodological & Application

Application Note: Accurate Thujone Quantification in Essential Oils by GC-MS

Introduction

Thujone is a naturally occurring monoterpene ketone existing as two stereoisomers, α-thujone and β-thujone. It is a characteristic component of the essential oils of various plants, including wormwood (Artemisia absinthium), sage (Salvia officinalis), and cedar (Thuja occidentalis).[1][2][3][4] Due to its potential neurotoxicity at high concentrations, regulatory bodies have established limits for thujone content in food, beverages, and medicinal products.[1] Consequently, accurate and reliable quantification of α- and β-thujone is crucial for quality control and safety assessment in the food, pharmaceutical, and cosmetic industries.[5] This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the precise determination of thujone isomers in essential oils.

Principle

This method utilizes the high separation efficiency of gas chromatography coupled with the sensitive and selective detection of mass spectrometry. Essential oil samples are diluted and an internal standard is added to ensure high accuracy and precision. The sample is then injected into the GC-MS system, where the individual components are separated based on their boiling points and interaction with the stationary phase of the GC column. The mass spectrometer then ionizes the eluted compounds, and the resulting ions are separated based on their mass-to-charge ratio, allowing for definitive identification and quantification of α- and β-thujone. The use of an internal standard, such as cyclodecanone, is recommended to improve the quantitative analysis of essential oil compounds.[2][6]

Quantitative Data Summary

The following table summarizes key quantitative parameters from various validated GC-MS methods for thujone analysis, providing a comparative overview of their performance.

| Parameter | Method 1 | Method 2 | Method 3 |

| Instrumentation | GC-MS | GC-MS | GC-MS |

| Internal Standard | Cyclodecanone[2][6] | Dihydrocoumarin | Pentachloroethane |

| Linearity Range | 0.1 - 80 mg/L[6] | 1 - 100 µg/mL | 5 - 200 µg/mL |

| Correlation Coefficient (R²) | > 0.999[6] | > 0.998 | > 0.999 |

| Limit of Detection (LOD) | 0.08 mg/L[6] | 0.1 µg/mL | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.25 mg/L | 0.3 µg/mL | 1.5 µg/mL |

| Accuracy (Recovery %) | 95 - 105% | 92 - 108% | 97 - 103% |

| Precision (RSD %) | < 5% | < 6% | < 4% |

Experimental Protocol

This protocol provides a step-by-step guide for the quantification of α- and β-thujone in essential oils using GC-MS.

1. Materials and Reagents

-

α-Thujone analytical standard (≥98% purity)

-

β-Thujone analytical standard (≥98% purity)

-

Cyclodecanone (internal standard, ≥99% purity)

-

Methylene chloride (GC grade)

-

Ethanol (absolute, analytical grade)

-

Sodium chloride

-

Anhydrous sodium sulfate

-

Essential oil sample

-

Volumetric flasks (10 mL, 50 mL, 100 mL)

-

Micropipettes

-

GC vials with inserts

2. Standard Preparation

-

Internal Standard Stock Solution (1000 mg/L): Accurately weigh 100 mg of cyclodecanone and dissolve it in ethanol in a 100 mL volumetric flask.

-

Thujone Stock Solution (1000 mg/L): Accurately weigh 100 mg of α-thujone and dissolve in ethanol in a 100 mL volumetric flask. Prepare a separate stock solution for β-thujone in the same manner. A combined stock solution can also be prepared.

-

Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the thujone stock solution(s) with ethanol to cover a concentration range of 0.1 to 80 mg/L.[6] To each calibration standard, add the internal standard to a final concentration of 10 mg/L.[2]

3. Sample Preparation

-

Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

-

Add 50 µL of the 1000 mg/L internal standard stock solution.[2]

-

Dilute to volume with ethanol.

-

For samples with high thujone content, a further dilution may be necessary to fall within the calibration range.

-

If the sample is an aqueous matrix, perform a liquid-liquid extraction:

-

Transfer the final solution to a GC vial for analysis.

4. GC-MS Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column. Rxi-5MS and HP-INNOWAX columns have also been used.[7]

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Injection Mode: Split (split ratio 50:1)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 5°C/min to 180°C

-

Ramp: 20°C/min to 280°C, hold for 5 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor:

-

α-Thujone: m/z 110, 81, 152

-

β-Thujone: m/z 110, 81, 152

-

Cyclodecanone (IS): m/z 111, 154

-

5. Data Analysis

-